Efficient synthesis of esters through oxone-catalyzed dehydrogenation of carboxylic acids and alcohols†
Organic & Biomolecular Chemistry Pub Date: 2018-11-26 DOI: 10.1039/C8OB02539H
Abstract
Since esters are important organic synthesis intermediates, an environmentally friendly oxone catalyzed-esterification of carboxylic acids with alcohols has been developed. A series of carboxylic acid esters are obtained in high yield. This strategy requires mild reaction conditions, providing an attractive alternative for the construction of valuable carbonyl esters. Electron-rich and electron-deficient groups are compatible with the standard conditions and a variety of substrates are demonstrated. Moreover, the reaction could easily be adapted to typical prodrugs, drugs and gram-scale synthesis.

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Journal Name:Organic & Biomolecular Chemistry
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